Journal Name:Surface and Interface Analysis
Journal ISSN:0142-2421
IF:1.702
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1096-9918
Year of Origin:1979
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:183
Publishing Cycle:Monthly
OA or Not:Not
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-05-06 , DOI:
10.1002/pssr.202300135
The nodal topological superconducting (NTSC) state with Majorana flat bands (MFBs) is an exotic matter of state hosting Majorana fermions that obey non-Abelian statistics. Recently, monolayer Ising superconductor NbSe2 is shown to be an ideal platform for realizing an NTSC state. Through tight-binding calculations based on the Bogoliubov–de–Gennes Hamiltonian, it is demonstrated that the in-plane magnetic field B combined with superconducting pairing Δs, Rashba spin–orbit coupling (SOC) Vr, and chemical potential μ can regulate the topological properties of the NTSC state. First, B larger than Δs effectively induces an NTSC state with nodal points (NPs) located on the high-symmetry line of the Brillouin zone. The length of the resulting MFBs in the ribbon increases with B. Second, Rashba SOC greatly affects the number and locations of NPs by tilting bands near Fermi level (EF), leading to unidirectional Majorana edge states. Finally, when B > Δs, μ affects the bulk band structure at EF, resulting in an NTSC state with 6, 12, 18, 24 NPs and 0, 2, 3, 4 MFBs. These results are important to clarifying the behavior of the NTSC state under a B and designing a quantum computing platform based on exotic Majorana fermions.
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-05-06 , DOI:
10.1002/pssr.202300099
The ability to tune the emission wavelength of infrared emitter while maintaining wavelength-selectivity remains a challenge. By incorporating the nonvolatile phase-changing material Ge2Sb2Te5 (GST), a nonvolatile tunable wavelength-selective emitter (gold (Au)-GST-Au structure) based on Fabry–Perot (FP) resonance theory is demonstrated. An algorithm based on Bayesian optimization (BO) and transfer matrix method (TMM) for optimal design is proposed. First, the influence of amorphous proportion on tunability is investigated. It is found that the peak emission wavelength shifts from 5.3 to 3.8 μm and peak emissivity increases from 0.75 to 0.98 with an increase of the amorphous proportion. Second, the influence of the thickness of the top and middle layer on the emission spectrum is studied. It is illustrated that the thickness of each layer has a significant impact on the emission spectrum. Finally, an objective function considering wavelength-selectivity in atmospheric and nonatmospheric windows as well as tunability is proposed. The optimal structure can be realized within calculations for less than 0.027% of total candidate structures. When the weight w = 0, the optimal structural parameters are dAu = 0.0018 μm and dGST = 0.4318 μm; and the effect of the weight factor in objective function is also investigated.
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-05-31 , DOI:
10.1002/pssr.202300110
Herein, the use of a Hf doping strategy in epitaxial β-Ga2O3 thin films is demonstrated to substantially enhance the conductivity and simultaneously achieve an even wider bandgap. Epitaxial β-Ga2O3 thin films with various Hf dopant ratios are fabricated by pulsed laser deposition. The doping impact on the structural, optical, and transport properties is systematically investigated. At an optimized doping regime of 1%–2% in molar ratio, the heteroepitaxial Hf-doped β-Ga2O3 (Hf-Ga2O3) films grown on the MgO substrate achieve a high n-type conductivity of 6.5 S cm−1, a carrier mobility of 1.8 cm2 V−1 s−1, a carrier concentration of 2.69 × 1019 cm−3, and an ultrawide bandgap of 4.9 eV. The electron transport is further enhanced for the homoepitaxial Hf-Ga2O3 film that exhibits a conductivity of 1236 S cm−1 and an ultrahigh mobility of 113 cm2 V−1 s−1. Density functional theory calculations reveal the preferential atomic site of Hf dopants in the β-Ga2O3 lattice and its impact on the optical bandgap. This study demonstrates an effective way to achieve degenerate n-type doping in ultrawide-bandgap semiconductors for developing optoelectronic and power electronic devices.
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-05-31 , DOI:
10.1002/pssr.202300062
Laser generation of NV-centers in diamond with pulse energy up to 48 μJ and efficiency about 1% is performed. Also, we observe strong influence of low-intensity short-wavelength irradiation on pulse energy: in presence of this irradiation the pulse energy increased by factor up to 3.5. Additionally, we make an attempt to estimate theoretically our samples’ gain coefficient. GA. Laser generation with pulse energy up to 48 μJ and efficiency about 1% is performed using diamond, containing NV-centers, as laser active element. Diamond crystal was pumped by 532 by 532 nm radiation. Also, strong influence of low-intensity short-wavelength irradiation on pulse energy is observed: in presence of this irradiation the pulse energy increased by factor up to 3.5.
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-06-07 , DOI:
10.1002/pssr.202370011
Charge-to-Spin Conversions
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-06-09 , DOI:
10.1002/pssr.202300186
Replacing the traditional CdS buffer layer with more environmentally friendly materials is an urgent issue for environment-friendly CZTSSe solar cells. Herein, a nontoxic, flexible, and conductive organic molecular semiconductor PCBM to replace CdS is used and a Cd-free CZTSSe solar cell is obtained. By introducing mild spin-coated ZnO window layers, the damage of PCBM in conventional sputtering ZnO process is effectively avoided, and a higher efficiency than previously reported organic semiconductor buffer layer systems and comparable to CdS buffer layer devices are achieved. The flexible PCBM covers the surface of the CZTSSe absorber layer densely and forms a flatter film surface, which is beneficial for the following ZnO deposition. The CZTSSe/PCBM interface exhibits a typical “spike-like” energy band alignment with a conduction band offset value of only 0.1 eV. Compared with CZTSSe/CdS interface, the CZTSSe/PCBM heterojunction possesses larger interfacial recombination resistance and a longer carrier lifetime. The ideal coating ability, suitable energy band alignment, as well as the better interface carriers transfer behavior suggest that the organic molecular semiconductors can be used instead of the CdS buffer layer to pave the way for truly environment-friendly kesterite photovoltaic devices.
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-05-24 , DOI:
10.1002/pssr.202300159
The band gap energy Eg of orthorhombic β- and hexagonal α-NaFeO2-bulk and nanoparticles is investigated for the first time based on a microscopic model combined with Green's function theory. Eg increases with decreasing nanoparticles size and is shape-dependent. The competition between Coulomb and electron–phonon interactions is demonstrated. Moreover, Eg decreases with increasing Ge and Si doping concentration or increases by Mn, Cr, and Ni ion doping due to different radii of the doping and the host Fe ions, leading to varying strains. The substitution for Na ion by K or Li(Cu) ions can cause both enhancing or reducing of Eg. Thus, the band gap energy can be regulated by nanoparticles size, ion doping, electron–phonon, and Coulomb interactions.
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-07-21 , DOI:
10.1002/pssr.202300145
The present study deals with the effect of addition different fillers (Semiconductor and insulator) on a polystyrene (PS)/poly-methyl methacrylate (PMMA) polymer blend using casting method. A constant content (1 wt%) of semiconductors [Multi-walled carbon nanotubes (MWCNTs), polyaniline (PANI), zinc oxide (ZnO) nanoparticles (NPs), and titanium dioxide (TiO2) NPs] and insulator [Silicon dioxide (SiO2) NPs] fillers are used. Transmission electron microscopy (TEM) images for MWCNTs showed that most nanotubes have an average diameter of 7-11 nm. Moreover, the average size of all metal nano-oxides is almost 20 nm and confirmed by X-ray diffraction (XRD). Fourier Transform Infrared (FTIR) spectroscopy confirmed the formation and the interaction between PS/PMMA polymer blend and fillers. The structural, mechanical, optical, and dielectric properties of the prepared polymer nanocomposites are studied using different tools. Optical characteristics such as absorbance, reflection, bandgap energy (E
g
), and optical dielectric components (real and imaginary) are studied. These results revealed that pure 20PS/80PMMA film has E
g(Direct)
= 4.46 eV, which drops as different fillers are incorporated into the blend. The addition of MWCNTs, PANI to the PS/PMMA blend improves the electrical conductivity due to the growth of conductive paths between the filler and the blending matrix.
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-07-05 , DOI:
10.1002/pssr.202370014
Wearable Thermoelectric Generators
Surface and Interface Analysis ( IF 1.702 ) Pub Date: 2023-05-25 , DOI:
10.1002/pssr.202300128
Herein, the structural, electronic, optical, and mechanical properties of Cu(I)Au(III)-based double perovskites using first-principles calculations are investigated. Phonon calculation results confirm that pure halide Cs2CuAuX6 (X = Cl, Br), mixed-halide Cs2CuAuBr4Cl2 and Cs2CuAuI4Br2, and strained Cs2CuAuI6 (by 3% strain) are dynamically stable. Subsequently, the optoelectronic and mechanical properties of these compounds are calculated. The calculations reveal that Cs2CuAuX6 exhibits slightly indirect-bandgap semiconducting behavior, with the bandgaps of 1.169, 1.191, and 1.355 eV from the HSE06 hybrid functional for X = Cl, Br, and I, respectively. Meanwhile, the bandgap of Cs2CuAuI6 decreases with the increase of strain from 1% to 3% (1.271, 1.148, and 1.037 eV, respectively). In addition, the results show that Cs2CuAuI4Br2 (EgHSE06 = 1.278 eV) has a suitable bandgap, which is close to the ideal direct bandgap. Moreover, Cs2CuAuI4Br2 exhibits strong anisotropic visible light absorption with absorption coefficients exceeding 105 cm−1 and has a relatively large dielectric constant (εxxst = εyyst = 36.27) along the ab plane. Furthermore, its Pugh's ratio (Poisson's ratio) value of 2.94(0.35) exceeds the critical value of 1.75(0.26), indicating its ductility and potential for use in flexible electronic devices.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, PHYSICAL 物理化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.20 | 73 | Science Citation Index Science Citation Index Expanded | Not |
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